2,2'-Sulfinylbis[4-bromophenol]
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Overview
Description
2,2’-Sulfinylbis[4-bromophenol] is an organic compound with the molecular formula C12H8Br2O3S It is a derivative of bromophenol, where two bromophenol molecules are linked via a sulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfinylbis[4-bromophenol] typically involves the reaction of 4-bromophenol with sulfur-containing reagents. One common method is the nucleophilic aromatic substitution reaction, where 4-bromophenol reacts with sulfur dichloride (SCl2) under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide (NaOH), to facilitate the substitution process .
Industrial Production Methods
Industrial production of 2,2’-Sulfinylbis[4-bromophenol] follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2’-Sulfinylbis[4-bromophenol] undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), sulfur dichloride (SCl2)
Major Products Formed
Oxidation: 2,2’-Sulfonylbis[4-bromophenol]
Reduction: 2,2’-Sulfidebis[4-bromophenol]
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,2’-Sulfinylbis[4-bromophenol] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with biological molecules and its effects on cellular processes.
Medicine: Due to its potential biological activities, 2,2’-Sulfinylbis[4-bromophenol] is being explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,2’-Sulfinylbis[4-bromophenol] involves its interaction with specific molecular targets. The sulfinyl group in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The bromine atoms can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
2,2’-Sulfonylbis[4-bromophenol]: This compound is similar to 2,2’-Sulfinylbis[4-bromophenol] but has a sulfone group instead of a sulfinyl group.
2,2’-Sulfidebis[4-bromophenol]: This compound has a sulfide group instead of a sulfinyl group.
4-Bromophenol: The parent compound from which 2,2’-Sulfinylbis[4-bromophenol] is derived.
Uniqueness
2,2’-Sulfinylbis[4-bromophenol] is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The sulfinyl group can undergo various chemical transformations, making the compound versatile for different applications in research and industry .
Properties
CAS No. |
53347-31-2 |
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Molecular Formula |
C12H8Br2O3S |
Molecular Weight |
392.06 g/mol |
IUPAC Name |
4-bromo-2-(5-bromo-2-hydroxyphenyl)sulfinylphenol |
InChI |
InChI=1S/C12H8Br2O3S/c13-7-1-3-9(15)11(5-7)18(17)12-6-8(14)2-4-10(12)16/h1-6,15-16H |
InChI Key |
ZCOYXFAPPXRXMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)C2=C(C=CC(=C2)Br)O)O |
Origin of Product |
United States |
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